4-(2-Phenylethyl)-1,3-oxazolidin-2-one: Structure Elucidation and Technical Characterization
4-(2-Phenylethyl)-1,3-oxazolidin-2-one: Structure Elucidation and Technical Characterization
Topic: 4-(2-Phenylethyl)-1,3-oxazolidin-2-one Structure Elucidation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary
4-(2-Phenylethyl)-1,3-oxazolidin-2-one (often referred to as 4-phenethyloxazolidin-2-one ) is a specialized chiral auxiliary belonging to the Evans oxazolidinone class.[1][2] While the 4-benzyl and 4-phenyl derivatives are ubiquitous in asymmetric synthesis, the 4-phenethyl variant offers a distinct steric profile due to the extended two-carbon linker between the chiral center and the aromatic ring.[1] This structural modification alters the "chiral pocket" geometry, often providing superior diastereoselectivity in reactions where the standard benzyl auxiliary is either too sterically crowding or insufficiently blocking due to rotational freedom.
This guide provides a rigorous technical breakdown of the molecule's structure, a validated synthetic pathway from homophenylalanine, and a comprehensive spectroscopic elucidation strategy (NMR, IR, MS) designed to confirm identity and stereochemical purity.
Structural Architecture & Stereochemistry[3]
The core scaffold is a five-membered cyclic carbamate (oxazolidinone).[1][2] The critical feature is the C4 stereocenter, which bears a 2-phenylethyl (homobenzyl) group.[2]
Key Structural Parameters:
-
Formula:
-
Chiral Center: C4 (typically S-configured if derived from L-homophenylalanine).[1][2]
-
Electronic Environment: The carbamate moiety imposes rigidity, while the phenethyl side chain introduces a flexible hydrophobic arm.
3D Conformation and Steric Blocking
Unlike the 4-phenyl derivative (where the phenyl ring is rigidly held near the reaction center) or the 4-benzyl derivative (which forms a specific organized pocket), the 4-phenethyl group allows the aromatic ring to fold back or extend depending on the transition state.[1][2] This flexibility is exploited in specific aldol or alkylation reactions where "remote" steric blocking is required.[2]
Synthetic Route and Purity Profile[4][5][6][7]
To ensure authoritative grounding, we define the synthesis starting from the chiral pool precursor L-homophenylalanine . This route guarantees the establishment of the (S)-configuration at C4.[1][2]
Experimental Workflow
The synthesis proceeds in two primary stages: reduction of the amino acid to the amino alcohol, followed by carbonyl insertion to close the ring.
Figure 1: Synthetic pathway from L-homophenylalanine to the target oxazolidinone.
Detailed Protocol (Self-Validating)
Step 1: Preparation of (S)-2-amino-4-phenylbutanol
-
Suspend L-homophenylalanine (1.0 equiv) in anhydrous THF under
. -
Add
(1.1 equiv) followed by dropwise addition of (2.5 equiv).[2] Validation: Evolution of gas ceases upon completion.[2] -
Reflux for 4–6 hours. Monitor by TLC (ninhydrin stain).[2]
-
Quench with MeOH.[2] Concentrate and work up with NaOH to release the free amine.[2]
Step 2: Cyclization to Oxazolidinone
-
Mix the amino alcohol (1.0 equiv) with diethyl carbonate (2.5 equiv) and anhydrous
(0.1 equiv). -
Heat to 135°C. Validation: Distill off the ethanol byproduct.[2][3] The cessation of distillation indicates reaction completion.
-
Cool, dilute with
, wash with water, and recrystallize from EtOAc/Hexanes.
Spectroscopic Elucidation
This section details the expected spectral data based on the structural analogs (4-benzyl and 4-phenyl oxazolidinones) and the specific shielding effects of the phenethyl chain.[1][2]
Infrared Spectroscopy (IR)
The IR spectrum provides the first "fingerprint" validation of the cyclic carbamate.
| Functional Group | Frequency ( | Assignment |
| N-H Stretch | 3250–3350 | Broad band, indicative of secondary amide/carbamate. |
| C=O[1][2] Stretch | 1745–1770 | Strong, sharp. Characteristic of 5-membered cyclic carbamate (higher freq than acyclic).[1][2] |
| C-C Aromatic | 1450, 1500, 1600 | Phenyl ring breathing modes. |
| C-O Stretch | 1020–1050 | C-O-C ether-like stretch within the ring.[1][2] |
Mass Spectrometry (MS)[1][2]
-
Ionization Mode: ESI (+) or EI.
-
Molecular Ion (
): 191 m/z.[2] -
Base Peak: Often
(192) in ESI.[2] In EI, look for 91 m/z (tropylium ion, ) characteristic of the phenethyl side chain cleavage. -
Fragmentation: Loss of
(44 Da) is a common pathway for oxazolidinones.[2]
Nuclear Magnetic Resonance (NMR)
The NMR analysis is the definitive proof of structure.[2] The key challenge is distinguishing the side-chain methylene protons from the ring protons.[2]
H NMR (400 MHz,
) Assignment
Note: Chemical shifts are estimates based on the 4-benzyl analog, adjusted for the homobenzylic shift.
| Position | Multiplicity | Integral | Coupling ( | Structural Logic | |
| Phenyl | 7.15 – 7.35 | Multiplet | 5H | - | Aromatic protons.[1][2] |
| NH | 5.80 – 6.20 | Broad s | 1H | - | Exchangeable amide proton.[1][2] |
| H-5a | 4.45 | t (approx) | 1H | ~8.5 Hz | Deshielded by oxygen.[1][2] Diastereotopic. |
| H-5b | 4.05 | dd | 1H | ~8.5, 6.0 Hz | Deshielded by oxygen.[1] Diastereotopic. |
| H-4 | 3.85 | m | 1H | - | Chiral center.[1][2] Shielded relative to H-5.[1][2] |
| Side Chain | 1.85 – 2.05 | m | 2H | - | Homobenzylic |
| Side Chain | 2.65 – 2.80 | t | 2H | ~7.5 Hz | Benzylic |
Critical Elucidation Logic:
-
The C5 Protons: These appear as a distinct ABX system (with H-4) in the 4.0–4.5 ppm region.[2] Their chemical shift is diagnostic of the oxazolidinone ring closure.
-
The Side Chain: Unlike the 4-benzyl derivative (where the
is ~2.8 ppm and couples directly to H-4), the 4-phenethyl derivative has a homobenzylic methylene (~1.9 ppm) that couples to H-4, and a benzylic methylene (~2.7 ppm) that appears as a triplet.[1][2] This separation confirms the 2-carbon linker.[1][2]
C NMR (100 MHz,
)
-
Aromatic: ~140 (ipso), 128.5, 128.0, 126.5 ppm.
-
C5 (Ring
): ~69–70 ppm (Next to Oxygen).[1][2] -
Side Chain
(Benzylic): ~31–32 ppm.[2] -
Side Chain
(Homobenzylic): ~35–36 ppm.[2]
Figure 2: COSY correlation map demonstrating the connectivity from the ring to the phenyl group.
Quality Control & Stereochemical Purity
For drug development applications, enantiomeric excess (ee) is paramount.[2]
-
Chiral HPLC:
-
Optical Rotation:
Applications in Asymmetric Synthesis
The 4-phenethyloxazolidin-2-one serves as a chiral auxiliary .[1][2]
-
Acylation: The nitrogen is deprotonated (n-BuLi) and acylated (RCOCl) to form the N-acyl imide.[1][2]
-
Enolization: Treatment with bases (NaHMDS or LDA) forms the Z-enolate.[1][2]
-
Electrophile Attack: The phenethyl side chain blocks one face of the enolate, forcing the electrophile (alkyl halide, aldehyde) to attack from the opposite side.
-
Cleavage: The auxiliary is removed (LiOH/H2O2) to yield the chiral product, and the auxiliary is recovered.
References
-
Synthesis from Amino Alcohols: Bratulescu, G. "An Excellent Procedure for the Synthesis of Oxazolidin-2-ones."[2] Synthesis, 2007(19), 3111–3112. Link
-
General Evans Auxiliary Methodology: Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981, 103(8), 2127–2129. Link[1][2]
-
Homophenylalanine Synthesis Context: "The synthesis of L-(+)-homophenylalanine hydrochloride." ResearchGate.[2] Link
-
Analogous Structure Elucidation (4-Phenyl): Sigma-Aldrich Product Specification for (R)-4-Phenyl-2-oxazolidinone. Link
Sources
- 1. (2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1S)-1-phenylethyl]-4-[4-(2-piperidin-1-ylethyl)piperidin-1-yl]butanamide | C44H53N5O5 | CID 165437864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1S)-1-phenylethyl]-4-[4-(2-piperidin-1-ylethyl)piperidin-1-yl]butanamide | C44H53N5O5 | CID 165437864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]
